molecular formula C24H24N4 B2568923 2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine CAS No. 727975-40-8

2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

Cat. No.: B2568923
CAS No.: 727975-40-8
M. Wt: 368.484
InChI Key: UMFLHBYSWZMUTC-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry

Preparation Methods

The synthesis of 2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies . Industrial production methods typically optimize these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the biphenyl, piperazine, or imidazo[1,2-a]pyridine moieties.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as imidazo[1,2-a]pyrazines and other imidazo[1,2-a]pyridine derivatives These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-phenylphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4/c1-2-6-19(7-3-1)20-9-11-21(12-10-20)24-22(18-27-16-13-25-14-17-27)28-15-5-4-8-23(28)26-24/h1-12,15,25H,13-14,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFLHBYSWZMUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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